(5R)-1-azabicyclo[3.1.0]hexane
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Overview
Description
(5R)-1-azabicyclo[310]hexane is a bicyclic organic compound featuring a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-1-azabicyclo[3.1.0]hexane can be achieved through several methods. One common approach involves the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. This method provides high yields and diastereoselectivities, making it a practical route for producing this compound . Another method involves the annulation of a cyclopropane cycle to an existing pyrrole ring, which can be achieved using various reagents such as sulfur ylides and diazo compounds .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclopropanation reactions. These reactions are optimized for high yield and purity, often using palladium catalysts and specific reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
(5R)-1-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form different products.
Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
(5R)-1-azabicyclo[3.1.0]hexane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a scaffold in drug design.
Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (5R)-1-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure allows it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
3-azabicyclo[3.1.0]hexane: Similar in structure but differs in the position of the nitrogen atom.
2-azabicyclo[3.2.1]octane: Contains a larger bicyclic structure with different chemical properties.
3-azabicyclo[3.1.1]heptane: Another related compound with a different ring size and nitrogen placement.
Uniqueness
(5R)-1-azabicyclo[3.1.0]hexane is unique due to its specific ring structure and the position of the nitrogen atom. This configuration provides distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
45377-46-6 |
---|---|
Molecular Formula |
C5H9N |
Molecular Weight |
83.1 |
Purity |
95 |
Origin of Product |
United States |
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